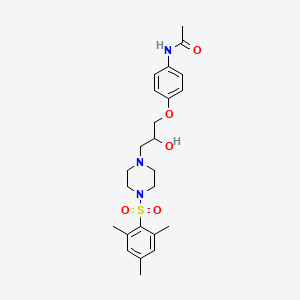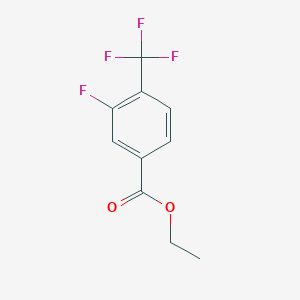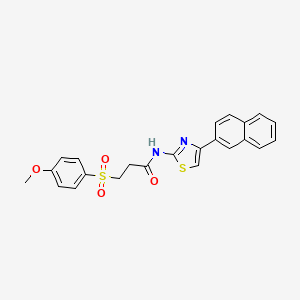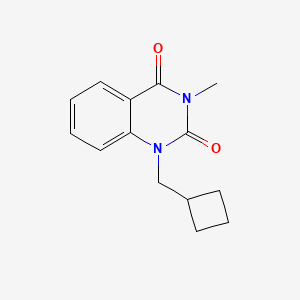![molecular formula C12H22N2O5 B2688314 (2R)-2-(2-{[(tert-butoxy)carbonyl]amino}acetamido)pentanoic acid CAS No. 2309431-70-5](/img/structure/B2688314.png)
(2R)-2-(2-{[(tert-butoxy)carbonyl]amino}acetamido)pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-(2-{[(tert-butoxy)carbonyl]amino}acetamido)pentanoic acid is a useful research compound. Its molecular formula is C12H22N2O5 and its molecular weight is 274.317. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
One foundational aspect of this compound's application is in the synthesis of complex amino acids and peptides, as demonstrated in studies focused on the preparation of constituent amino acids in toxins and other bioactive compounds. For example, research on the synthesis of L-2-amino-5-arylpentanoic acids, which are key amino acids in AM-toxins, showcases the use of similar structures in creating bioactive molecules (Shimohigashi, Lee, & Izumiya, 1976). These processes involve complex organic synthesis techniques, including resolution and decarboxylation steps, to achieve the desired chirality and functionalization.
Complex Formation and Reactivity
The ability to form complexes with metals is another significant application area. Studies on new boronates prepared from 2,4-pentanedione derived ligands highlight the structural and electronic similarities to ligands derived from salicylaldehyde, offering insights into the reactivity differences between these compounds and their potential in creating new materials or catalysts (Sánchez et al., 2004).
Enzymatic Studies and Biological Activity
The compound's structure also facilitates its use in studies of enzyme activity and the design of enzyme inhibitors, as seen in research on renin inhibitors. Analogues containing this or similar structures have been shown to be potent inhibitors of human plasma renin, a key enzyme in the blood pressure regulation pathway, showcasing the compound's potential in therapeutic applications (Thaisrivongs et al., 1987).
Material Science and Coordination Chemistry
Applications extend into material science and coordination chemistry, where the compound's derivatives participate in forming novel organometallic complexes with potential uses ranging from catalysis to drug development. For instance, amino acetate functionalized Schiff base organotin(IV) complexes have been investigated for their anticancer properties, indicating the broad utility of this structure in synthesizing bioactive materials (Basu Baul et al., 2009).
Analytical and Bioanalytical Applications
Lastly, the study of interactions between glycyl dipeptides and detergents, for instance, sheds light on the compound's relevance in understanding peptide-surfactant interactions, which is crucial in formulating drugs and analyzing their behavior in biological systems (Yan et al., 2010).
Propriétés
IUPAC Name |
(2R)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O5/c1-5-6-8(10(16)17)14-9(15)7-13-11(18)19-12(2,3)4/h8H,5-7H2,1-4H3,(H,13,18)(H,14,15)(H,16,17)/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNJOMPUVLLTKR-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)NC(=O)CNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H](C(=O)O)NC(=O)CNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-[4-(pyridin-2-yl)piperazin-1-yl]quinoline](/img/structure/B2688234.png)
![5-bromo-N-[2-(dimethylamino)pyrimidin-5-yl]furan-2-carboxamide](/img/structure/B2688235.png)



![N-(cyanomethyl)-N-cyclopropyl-2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]propanamide](/img/structure/B2688241.png)


![1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenylethan-1-one](/img/structure/B2688244.png)

![2-bromo-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide](/img/structure/B2688246.png)
![1-[(5-Isoxazol-5-yl-2-thienyl)sulfonyl]azepane](/img/structure/B2688248.png)
![N-(3-methoxyphenyl)-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2688252.png)
